molecular formula C8H16N2O2S B2504541 tert-butyl N-(1-carbamothioylethyl)carbamate CAS No. 96929-01-0

tert-butyl N-(1-carbamothioylethyl)carbamate

Cat. No.: B2504541
CAS No.: 96929-01-0
M. Wt: 204.29
InChI Key: WNBYIVHXPVFKHC-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-carbamothioylethyl)carbamate is a chemical compound with the molecular formula C8H16N2O2S and a molecular weight of 204.29 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(1-carbamothioylethyl)carbamate can be synthesized through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-carbamothioylethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the type of reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted carbamates.

Scientific Research Applications

tert-Butyl N-(1-carbamothioylethyl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbamothioylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, such as treatment with strong acids or heat .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-(1-carbamothioylethyl)carbamate include other carbamates, such as:

  • tert-Butyl carbamate
  • N-Boc-protected amines
  • N-Cbz-protected amines

Uniqueness

This compound is unique due to its specific structure and reactivity. It offers advantages in terms of stability and ease of removal compared to other protecting groups. Its versatility in various chemical reactions makes it a valuable compound in organic synthesis and scientific research.

Properties

IUPAC Name

tert-butyl N-(1-amino-1-sulfanylidenepropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-5(6(9)13)10-7(11)12-8(2,3)4/h5H,1-4H3,(H2,9,13)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBYIVHXPVFKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96929-01-0
Record name tert-butyl N-(1-carbamothioylethyl)carbamate
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